molecular formula C9H15NO B14444294 Diallylaminoacetone CAS No. 73813-61-3

Diallylaminoacetone

Cat. No.: B14444294
CAS No.: 73813-61-3
M. Wt: 153.22 g/mol
InChI Key: NMQNNHLPNMVSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallylaminoacetone (C₉H₁₅NO) is a tertiary amine derivative featuring a ketone group and two allyl substituents on the nitrogen atom. The allyl groups enhance its hydrophobicity and influence its electronic properties, making it a versatile intermediate in catalytic reactions and polymer chemistry .

Properties

CAS No.

73813-61-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-[bis(prop-2-enyl)amino]propan-2-one

InChI

InChI=1S/C9H15NO/c1-4-6-10(7-5-2)8-9(3)11/h4-5H,1-2,6-8H2,3H3

InChI Key

NMQNNHLPNMVSQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(CC=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallylaminoacetone typically involves the reaction of allylamine with acetone under controlled conditions. One common method is the condensation reaction where allylamine is reacted with acetone in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at a temperature range of 0-5°C to prevent the formation of by-products .

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Diallylaminoacetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and halogenated derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Diallylaminoacetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of diallylaminoacetone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the allyl groups can participate in covalent bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diallylaminoacetone belongs to a broader class of nitrogen-containing compounds. Below is a comparative analysis with key analogs:

2-Aminobenzamides

  • Structure: 2-Aminobenzamides feature a benzamide core with an amino group at the ortho position, unlike this compound’s aliphatic ketone backbone.
  • Reactivity: 2-Aminobenzamides are more polar due to their aromatic amide structure, facilitating hydrogen bonding. In contrast, this compound’s allyl groups promote radical-mediated reactions and polymerization .
  • Applications: 2-Aminobenzamides are widely used as enzyme inhibitors (e.g., PARP inhibitors in cancer therapy), whereas this compound derivatives are investigated for antimicrobial coatings and cross-linking agents in polymers .

Diphenylamine Analogs (e.g., Tofenamic Acid)

  • Structure: Diphenylamine derivatives like tofenamic acid contain two phenyl rings attached to an amine, contrasting with this compound’s aliphatic ketone and allyl groups.
  • Biological Activity: Diphenylamines exhibit cyclooxygenase (COX) inhibition, making them potent NSAIDs. This compound lacks direct COX affinity but shows moderate antimicrobial activity due to its lipophilic allyl chains .
  • Thermal Stability: Diphenylamines are thermally stable up to 200°C, while this compound decomposes near 150°C due to allyl group oxidation .

4-Acetylamino-2-(diallylamino)anisole

  • Structure: This compound shares the diallylamino group with this compound but incorporates an acetylated amino group and methoxybenzene ring.
  • Solubility: The methoxy group in 4-acetylamino-2-(diallylamino)anisole increases water solubility (logP ~1.2) compared to this compound (logP ~2.5) .
  • Applications: Used as a photostabilizer in dyes, whereas this compound is prioritized in epoxy resin curing due to its dual amine/ketone functionality .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Key Applications
This compound 153.22 2.5 80–85 Polymer cross-linking
2-Aminobenzamide 136.15 0.9 120–125 Enzyme inhibition
Tofenamic Acid 263.28 3.8 160–165 Anti-inflammatory drugs
4-Acetylamino-...anisole 264.31 1.2 95–100 Photostabilizers

Research Findings and Limitations

  • This compound in Polymers: Studies highlight its role in enhancing epoxy resin toughness via cross-linking, outperforming mono-allyl analogs by 20–30% in stress tests .
  • Antimicrobial Efficacy: Limited to Gram-positive bacteria; its allyl groups disrupt cell membranes but show reduced efficacy against Gram-negative species due to outer membrane complexity .
  • Toxicity Concerns: this compound’s LD₅₀ in rodents is 450 mg/kg, higher than diphenylamine analogs (200–300 mg/kg), suggesting milder acute toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.